molecular formula C8H5ClF4O B11720037 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11720037
M. Wt: 228.57 g/mol
InChI Key: RAWOMWQEVBTMOC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C8H5ClF4O It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    3-Chloro-2-fluorophenylboronic acid: Contains a boronic acid group instead of the trifluoromethyl group.

    1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanol: Similar structure but lacks the hydroxyl group.

Uniqueness

1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of its trifluoromethyl group and hydroxyl group, which impart distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

RAWOMWQEVBTMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(C(F)(F)F)O

Origin of Product

United States

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